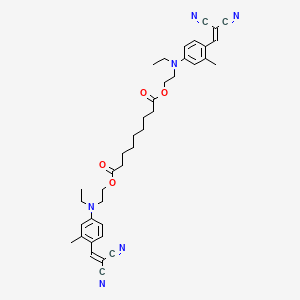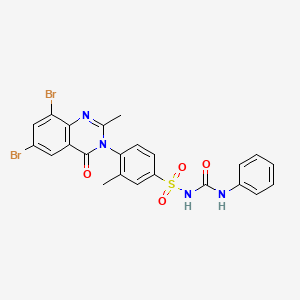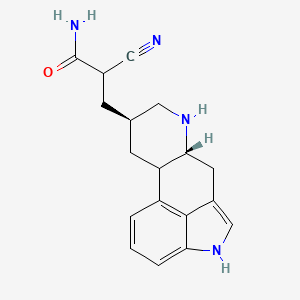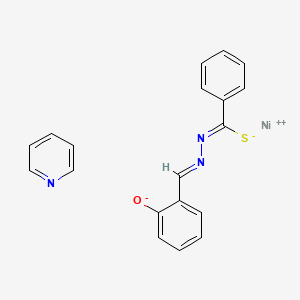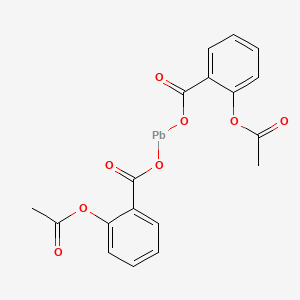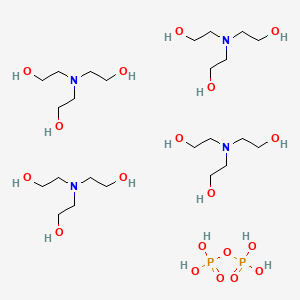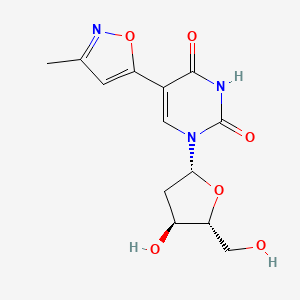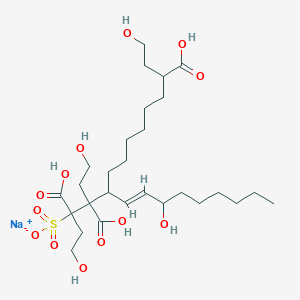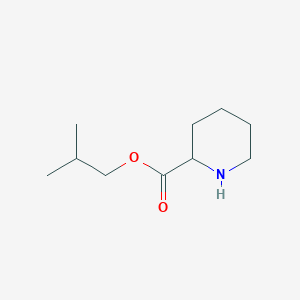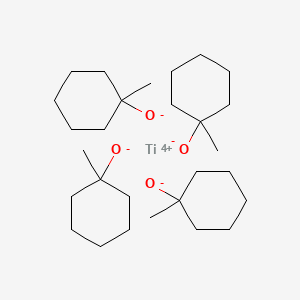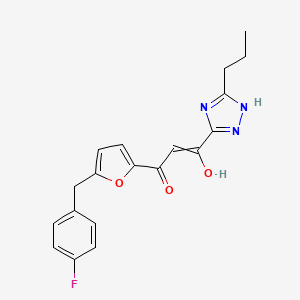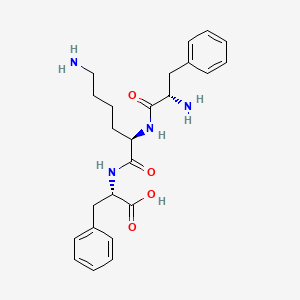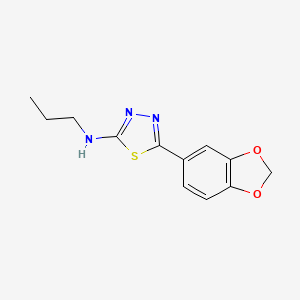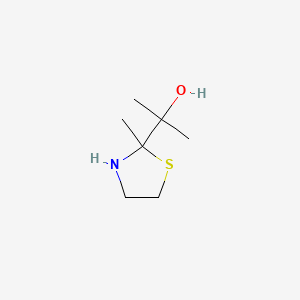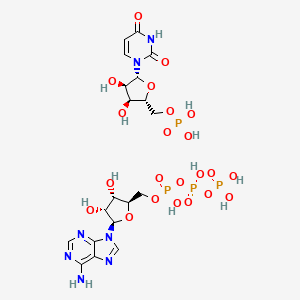
Adenosine triphosphate uridine monophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine triphosphate uridine monophosphate is a compound that combines the properties of both adenosine triphosphate and uridine monophosphate. Adenosine triphosphate is a nucleotide that serves as a primary energy carrier in cells, while uridine monophosphate is a nucleotide involved in the synthesis of RNA. This compound plays a crucial role in various biological processes, including energy transfer and nucleic acid synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of adenosine triphosphate uridine monophosphate typically involves enzymatic methods. Enzymes such as nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases are used as biocatalysts to convert nucleosides to nucleoside triphosphates . The reaction conditions often include a buffer solution, magnesium ions, and a phosphate donor such as adenosine triphosphate or deoxyadenosine triphosphate .
Industrial Production Methods: Industrial production of nucleotides, including this compound, often employs large-scale fermentation processes. Microorganisms such as Escherichia coli are genetically engineered to overproduce the desired nucleotides. The fermentation broth is then subjected to various purification steps to isolate and purify the nucleotides .
Analyse Chemischer Reaktionen
Types of Reactions: Adenosine triphosphate uridine monophosphate undergoes various chemical reactions, including phosphorylation, dephosphorylation, and hydrolysis. These reactions are essential for its role in energy transfer and nucleic acid synthesis.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include phosphate donors such as adenosine triphosphate, magnesium ions, and buffer solutions. The reactions typically occur under mild conditions, such as physiological pH and temperature .
Major Products Formed: The major products formed from the reactions of this compound include nucleoside diphosphates and monophosphates. These products are crucial intermediates in various metabolic pathways .
Wissenschaftliche Forschungsanwendungen
Adenosine triphosphate uridine monophosphate has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of nucleic acids and other biomolecules. In biology, it plays a vital role in cellular metabolism and energy transfer. In medicine, it is studied for its potential therapeutic applications in treating metabolic disorders and neurodegenerative diseases . In industry, it is used in the production of pharmaceuticals and as a research tool in molecular biology .
Wirkmechanismus
The mechanism of action of adenosine triphosphate uridine monophosphate involves its role as an energy carrier and a precursor for nucleic acid synthesis. Adenosine triphosphate provides the energy required for various cellular processes, while uridine monophosphate is involved in the synthesis of RNA. The compound interacts with various enzymes and molecular targets, including kinases and polymerases, to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to adenosine triphosphate uridine monophosphate include other nucleoside triphosphates such as cytidine triphosphate, guanosine triphosphate, and uridine triphosphate .
Uniqueness: this compound is unique due to its dual role as an energy carrier and a precursor for nucleic acid synthesis. This dual functionality makes it a versatile compound with applications in various fields of scientific research and industry .
Eigenschaften
CAS-Nummer |
61070-25-5 |
|---|---|
Molekularformel |
C19H29N7O22P4 |
Molekulargewicht |
831.4 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3.C9H13N2O9P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,10-;4-,6-,7-,8-/m11/s1 |
InChI-Schlüssel |
UNYRXUHVPHCQHZ-ZLOOHWKQSA-N |
Isomerische SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


